Thiazolopyridine Core vs. Oxazolopyridine Core: Direct Comparison for MAO-B Inhibition
The thiazolopyridine core demonstrates significantly superior MAO-B inhibitory activity compared to the structurally analogous oxazolopyridine core. In a direct SAR study, the most potent oxazolopyridine derivatives exhibited IC50 values between 267.1 nM and 889.5 nM [1]. Replacement of the core with a thiazolopyridine scaffold yielded compound 1n with an IC50 of 26.5 nM [1].
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 26.5 nM (thiazolopyridine derivative 1n) |
| Comparator Or Baseline | 267.1 - 889.5 nM (oxazolopyridine derivatives) |
| Quantified Difference | 10-fold to 33-fold improvement |
| Conditions | In vitro enzymatic assay against human MAO-B |
Why This Matters
This 10- to 33-fold difference in potency dictates the viable starting point for lead optimization in MAO-B programs, making the thiazolopyridine core the more efficient choice for resource allocation.
- [1] Park, H. R., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(17), 5480-5487. View Source
